N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with three methyl groups at positions 1, 3, and 5. The pyrazole ring is linked via a carboxamide group to a propan-2-yl chain bearing a benzo[b]thiophen-3-yl moiety. This structure combines aromatic and sulfur-containing heterocycles, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-11(9-14-10-23-16-8-6-5-7-15(14)16)19-18(22)17-12(2)20-21(4)13(17)3/h5-8,10-11H,9H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDMMEAYDAVJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC(C)CC2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide Related compounds with a benzo[b]thiophen-2-yl structure have been shown to have affinity towards 5-ht1a serotonin receptors. These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep.
Mode of Action
The exact mode of action of This compound Related compounds have been evaluated for their affinity towards 5-ht1a receptors. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied.
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s worth noting that serotonin (5-hydroxytryptamine, 5-ht), the neurotransmitter that 5-ht1a receptors interact with, plays a role in numerous physiological functions and has been implicated in the pathophysiology of several psychiatric disorders.
Result of Action
The molecular and cellular effects of This compound The interaction of related compounds with 5-ht1a receptors suggests potential effects on physiological functions regulated by serotonin.
Biochemical Analysis
Biochemical Properties
Thiophene derivatives have been reported to interact with various enzymes, proteins, and other biomolecules. For instance, some thiophene derivatives have shown affinity towards 5-HT1A receptors
Cellular Effects
Thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Comparison with Similar Compounds
Pyrazoline Derivatives ()
describes N-substituted pyrazoline compounds (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde). Key comparisons include:
- Core Structure : Pyrazoline (4,5-dihydro-1H-pyrazole) vs. Pyrazole (fully unsaturated). The pyrazoline ring introduces a single bond between C4 and C5, reducing aromaticity compared to the target compound’s pyrazole core. This difference may affect metabolic stability and conformational flexibility .
- Substituents: Fluorophenyl, bromophenyl, and chlorophenyl groups in pyrazoline derivatives vs. trimethyl and benzo[b]thiophen-3-yl groups in the target compound.
- Crystallography : Pyrazoline derivatives exhibit planar aryl substituents, while the benzo[b]thiophene in the target compound may introduce steric bulk and influence dihedral angles (see Section 2.2).
Table 1: Comparison with Pyrazoline Derivatives
Benzo[b]thiophene-Containing Tetrazoles ()
highlights tetrazole analogs with benzo[b]thiophene moieties, such as (Z)-5-[2-(benzo[b]thiophen-2-yl)ethenyl]-1H-tetrazole. Key distinctions:
- Heterocycle : Tetrazole (5-membered ring with four nitrogens) vs. Pyrazole (two nitrogens). Tetrazoles act as bioisosteres for carboxylic acids, enhancing solubility and bioavailability, whereas the carboxamide in the target compound may offer hydrogen-bonding versatility .
- Substitution Position : The target compound’s benzo[b]thiophen-3-yl group vs. 2-yl substitution in . The 3-yl position may alter molecular planarity, affecting binding to hydrophobic pockets.
- Dihedral Angles : In , tetrazole-benzothiophene dihedral angles range from 60.94° to 88.92°, suggesting variable spatial orientations. The target compound’s propan-2-yl linker may introduce greater conformational flexibility compared to the rigid ethenyl group in tetrazole analogs .
Table 2: Structural Comparison with Tetrazole Analogs
Pyrazole Carbothioamide Derivatives ()
describes pyrazole-1-carbothioamides with isoxazole and nitrophenyl substituents. Comparisons include:
- Functional Groups: Carboxamide (C=O) vs. carbothioamide (C=S).
- Substituent Effects : Nitrophenyl and isoxazole groups in vs. trimethylpyrazole and benzo[b]thiophene in the target compound. Nitrophenyl is electron-withdrawing, whereas methyl groups are electron-donating, influencing reactivity and interaction with biological targets.
Chromen-Pyrazolo[3,4-d]pyrimidin Derivatives ()
includes complex structures like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide. Key differences:
- Heterocycle Complexity : Pyrazolo[3,4-d]pyrimidin vs. simple pyrazole. The former’s fused rings may enhance binding to kinase targets but complicate synthesis.
- Substituent Diversity : Fluorophenyl, chromen, and sulfonamide groups vs. benzo[b]thiophene and carboxamide. Sulfonamides improve solubility, whereas benzo[b]thiophene may enhance hydrophobic interactions .
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